1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one
Overview
Description
“1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C11H10F3NO . It is also known as Fluorochloridone . This compound is a part of the N-phenyl heterocycle group of herbicides .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .Molecular Structure Analysis
The molecular structure of “1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one” has a molecular weight of 312.115 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
- Trifluoroethylisatin ketimine has been extensively studied in organic synthesis. Chemists have utilized it as a fluorine-containing synthon since its development in 2015 . The compound participates in various reactions, including cycloadditions and cascade reactions.
- Trifluoromethyl-containing compounds exhibit diverse pharmacological properties, such as protease inhibition, anticancer effects, anti-HIV activity, and more .
- Pyrrolidin-2-ones, including trifluoroethylisatin ketimine, serve as building blocks for synthesizing various alkaloids. These compounds contribute to the construction of complex natural products .
- ®-1-[3-(Trifluoromethyl)phenyl]ethanol (®-MTF-PEL) is a key chiral building block. It plays a crucial role in the preparation of neuroprotective compounds, such as ®-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide .
- Trifluoroethylisatin ketimine derivatives, owing to their fluorine and pyridine structures, exhibit superior pest control properties compared to traditional phenyl-containing insecticides .
- Some derivatives of trifluoroethylisatin ketimine have shown nanomolar activity against kinases CK1γ and CK1ε. Researchers continue to explore modifications to understand the influence of chiral moieties on kinase inhibition .
Organic Synthesis Reactions
Medicinal Chemistry
Alkaloid Synthesis
Chiral Building Blocks
Pest Control Properties
Kinase Inhibition
Future Directions
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)8-3-1-4-9(7-8)15-6-2-5-10(15)16/h1,3-4,7H,2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJKVKMHNNEDGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one |
Synthesis routes and methods
Procedure details
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